(2,4,6-Triethylphenyl)amine hydrochloride

Description

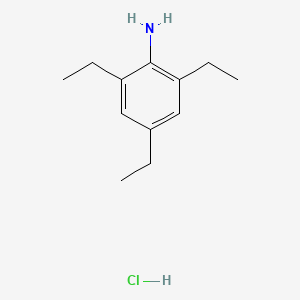

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,4,6-triethylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N.ClH/c1-4-9-7-10(5-2)12(13)11(6-3)8-9;/h7-8H,4-6,13H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRCIWDEVMCOKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1)CC)N)CC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00752390 | |

| Record name | 2,4,6-Triethylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00752390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89210-40-2 | |

| Record name | 2,4,6-Triethylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00752390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,4,6 Triethylphenyl Amine and Its Hydrochloride Salt

Strategic Approaches to the Synthesis of Sterically Hindered Aromatic Amines

The construction of the C-N bond in highly substituted and sterically crowded aromatic systems like the 2,4,6-triethylphenyl scaffold presents a significant synthetic challenge. Traditional methods often require harsh conditions, while modern catalytic systems offer milder and more efficient alternatives.

Nitration and Subsequent Reduction Pathways for the Triethylphenyl Scaffold

A well-established and cost-effective method for the synthesis of aromatic amines is the nitration of an aromatic precursor followed by the reduction of the nitro group. For (2,4,6-Triethylphenyl)amine, this process begins with the selective mononitration of 1,3,5-triethylbenzene (B86046).

The nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, often referred to as "mixed acid." The reaction conditions must be carefully controlled to favor mono-substitution and prevent the formation of dinitro byproducts or oxidation of the ethyl side chains. chemicalbook.comchemdad.comchemicalbook.comwikipedia.org Low temperatures are crucial for selectivity.

Following nitration, the resulting 1-nitro-2,4,6-triethylbenzene is reduced to the corresponding amine. A common and effective method for this transformation is reduction with a metal in acidic conditions, such as iron powder in the presence of hydrochloric acid. chemicalbook.comchemdad.comchemicalbook.com This method is widely used in industrial settings due to the low cost of the reagents. An alternative, cleaner approach is catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.

Table 1: Typical Reaction Conditions for Nitration-Reduction Pathway

| Step | Reagents | Solvent | Temperature | Typical Reaction Time | Key Considerations |

|---|---|---|---|---|---|

| Nitration | 1,3,5-Triethylbenzene, Conc. HNO₃, Conc. H₂SO₄ | None (reagents act as solvent) | < 10 °C | 2-4 hours | Strict temperature control is essential to prevent over-nitration and side reactions. chemicalbook.comchemicalbook.com |

| Reduction | 1-Nitro-2,4,6-triethylbenzene, Iron powder, HCl (aq) | Water | 100-105 °C | 6-8 hours | Reaction is exothermic; reagents should be mixed carefully. The product is isolated by distillation. chemdad.comchemicalbook.com |

Exploration of Alternative C-N Bond Forming Reactions for Aryl Amines

Modern organometallic chemistry offers powerful alternatives for the synthesis of sterically hindered aryl amines, bypassing the need for nitration and reduction. The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide (or triflate) and an amine. libretexts.orgwikipedia.orgorganic-chemistry.orgrug.nl

This reaction is highly valued for its broad substrate scope and tolerance of various functional groups. For the synthesis of (2,4,6-Triethylphenyl)amine, this would involve coupling an ammonia (B1221849) equivalent with a 2,4,6-triethylphenyl halide, such as 1-bromo-2,4,6-triethylbenzene. The choice of palladium catalyst, phosphine (B1218219) ligand, and base is critical for achieving high efficiency, especially with sterically demanding substrates. rug.nlnih.gov Bulky, electron-rich phosphine ligands are often required to facilitate the key oxidative addition and reductive elimination steps of the catalytic cycle. libretexts.orgwikipedia.org

Table 2: Components of the Buchwald-Hartwig Amination Reaction

| Component | Examples | Function |

|---|---|---|

| Aryl Halide | 1-Bromo-2,4,6-triethylbenzene, 1-Iodo-2,4,6-triethylbenzene | Electrophilic partner, provides the aryl scaffold. |

| Amine Source | Ammonia, Lithium bis(trimethylsilyl)amide (LHMDS) | Nucleophilic partner, provides the amino group. |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |

| Ligand | XPhos, RuPhos, BINAP, DPPF | Stabilizes the palladium center and facilitates the catalytic cycle. wikipedia.orgnih.gov |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Activates the amine and facilitates the deprotonation of the intermediate complex. |

| Solvent | Toluene, Dioxane, THF | Provides the medium for the reaction. |

Efficient Conversion to (2,4,6-Triethylphenyl)amine Hydrochloride

For applications requiring a stable, solid, and easily handleable form of the amine, conversion to its hydrochloride salt is a standard procedure. This involves the protonation of the basic amine nitrogen with hydrochloric acid.

Optimization of Hydrochlorination Techniques and Yields

The conversion of (2,4,6-Triethylphenyl)amine to its hydrochloride salt is typically an acid-base reaction that proceeds in high yield. The primary goal is to achieve complete protonation and precipitation of the salt in a pure form, free from excess acid or unreacted amine.

One common and effective technique involves dissolving the free amine in a non-polar organic solvent in which the hydrochloride salt is insoluble, such as diethyl ether or isopropanol (B130326). prepchem.com Gaseous hydrogen chloride is then bubbled through the solution, or a solution of HCl in a suitable solvent (e.g., isopropanolic HCl) is added. prepchem.com This causes the this compound to precipitate out of the solution, where it can be collected by filtration. The use of an anhydrous solvent system is often preferred to prevent the incorporation of water into the crystal lattice.

Table 3: Comparison of Hydrochlorination Methods

| Method | HCl Source | Solvent | Procedure | Advantages | Considerations |

|---|---|---|---|---|---|

| Gaseous HCl | Anhydrous HCl gas | Diethyl ether, Dichloromethane | The amine is dissolved in the solvent, and HCl gas is passed through the solution until precipitation is complete. | Yields a very pure, dry product. | Requires handling of corrosive HCl gas. |

| Solution of HCl | HCl in Isopropanol or Ethanol (B145695) | Isopropanol, Ethanol | A concentrated solution of HCl in alcohol is added to a solution of the amine. prepchem.com | Simpler setup than using gas; good for controlling stoichiometry. | The solvent must be chosen carefully to ensure low solubility of the salt. |

| Aqueous HCl | Concentrated HCl (aq) | Water, or biphasic system | The amine is neutralized with aqueous HCl, and the salt is either extracted or isolated after solvent evaporation. | Simple and uses readily available reagents. | Product may retain water and require extensive drying. |

Advanced Purification Strategies for Aromatic Amine Salts

The purity of the final hydrochloride salt is paramount. Impurities may include colored oxidation products, residual starting materials, or byproducts from the synthesis of the free amine. Several strategies can be employed for purification.

Recrystallization is a primary method for purifying solid amine salts. The choice of solvent is critical: the salt should be soluble in the hot solvent but sparingly soluble at low temperatures. rochester.edu For aniline (B41778) hydrochlorides, mixed solvent systems are often effective. For example, dissolving the crude salt in a minimal amount of a polar solvent like acetonitrile (B52724) or ethanol at an elevated temperature, followed by the addition of a less polar co-solvent such as diethyl ether upon cooling, can induce the crystallization of the pure salt. orgsyn.org

Washing the filtered salt with a cold, non-polar solvent in which the salt is insoluble (e.g., cold isopropanol or diethyl ether) is an effective way to remove non-polar impurities and residual free amine. prepchem.com

For salts that are prone to decomposition (dissociation back to the free amine and HCl), sublimation or distillation in the presence of an excess of gaseous hydrogen halide can be an effective purification method, preventing the formation of free aniline which is susceptible to oxidation. google.com

Table 4: Purification Techniques for Aromatic Amine Hydrochlorides

| Technique | Solvent/Conditions | Impurities Removed | Procedure Summary |

|---|---|---|---|

| Recrystallization | Acetonitrile/Diethyl Ether orgsyn.org | Soluble organic impurities, colored byproducts | Dissolve crude salt in hot acetonitrile, cool, and add diethyl ether to precipitate pure crystals. |

| Solvent Washing | Cold Isopropanol, Diethyl Ether prepchem.com | Unreacted free amine, non-polar contaminants | The filtered solid salt is washed with a stream of cold solvent. |

| Sublimation | High vacuum, elevated temperature, in an atmosphere of HCl gas google.com | Non-volatile impurities, decomposition products | The salt is vaporized under vacuum and condensed as a pure solid, with HCl gas suppressing dissociation. |

| Charcoal Treatment | Activated Charcoal in a suitable solvent | Colored, high molecular weight impurities | The crude salt is dissolved, treated with activated charcoal to adsorb impurities, filtered, and then recrystallized. scribd.com |

Chemical Reactivity and Mechanistic Investigations of 2,4,6 Triethylphenyl Amine Hydrochloride

Nucleophilic Reactivity of the Aromatic Amine Functionality

The nucleophilic character of the lone pair of electrons on the nitrogen atom is central to the reactivity of 2,4,6-triethylaniline (B3049202). However, this reactivity is significantly modulated by the electronic effects of the alkyl groups and the substantial steric hindrance they create.

Once deprotonated from its hydrochloride salt, 2,4,6-triethylaniline can act as a potent nucleophile, reacting with a variety of electrophiles. Common reactions include acylation, alkylation, and sulfonylation. The steric bulk provided by the ortho-ethyl groups can, in some cases, be advantageous, preventing over-reaction or directing the reaction to a specific site. For instance, in reactions with acyl chlorides or anhydrides, the amine readily forms the corresponding amide.

Such reactions lead to the production of hydrogen chloride, which combines with available triethylamine (B128534) to form the salt triethylamine hydrochloride. wikipedia.org The general scheme for this type of reaction is as follows:

R-COCl + (C₂H₅)₃C₆H₂NH₂ → R-CONH-C₆H₂(C₂H₅)₃ + HCl

The bulky nature of the 2,4,6-triethylphenyl group is instrumental in the synthesis of specialized ligands, such as N-heterocyclic carbenes (NHCs). While the analogous 2,4,6-trimethylaniline (B148799) (mesidine) is more commonly cited for preparing ligands like IMes, the same synthetic principles apply to the triethyl derivative for creating even bulkier ligands. wikipedia.org

A summary of typical nucleophilic substitution reactions is presented below:

| Electrophile | Reagent Example | Product Type | Significance |

| Acyl Halide | Acetyl chloride | N-(2,4,6-triethylphenyl)acetamide | Amide synthesis |

| Alkyl Halide | Methyl iodide | N-methyl-2,4,6-triethylaniline | Secondary amine synthesis |

| Sulfonyl Halide | Tosyl chloride | N-(2,4,6-triethylphenyl)tosylamide | Sulfonamide synthesis |

(2,4,6-Triethylphenyl)amine hydrochloride is the conjugate acid of 2,4,6-triethylaniline. The acid-base equilibrium is fundamental to its chemical behavior, as the amine must be in its neutral, deprotonated form to act as a nucleophile. The basicity of the amine is quantified by the pKa of its conjugate acid.

For the closely related 2,4,6-trimethylaniline, the pKa of its conjugate acid is reported to be 4.38. nih.govchemicalbook.comchemdad.com This value suggests that it is a relatively weak base, a characteristic feature of many aromatic amines where the nitrogen's lone pair is delocalized into the aromatic ring. The ethyl groups in 2,4,6-triethylaniline are expected to be slightly more electron-donating than methyl groups, which would typically increase the basicity (and thus the pKa of the conjugate acid). However, increased steric hindrance around the nitrogen can impede solvation of the conjugate acid, which can counteract the electronic effect and lower the basicity. researchgate.net Without experimental data for the triethyl derivative, the pKa is estimated to be similar to that of the trimethyl analog.

The equilibrium can be represented as: (C₂H₅)₃C₆H₂NH₃⁺ + H₂O ⇌ (C₂H₅)₃C₆H₂NH₂ + H₃O⁺

This equilibrium is crucial in practical applications; in acidic conditions, the compound exists predominantly as the non-nucleophilic ammonium (B1175870) salt, while in basic conditions, the reactive free amine is generated. Aromatic amines are known to neutralize acids in exothermic reactions to form salts and water. chemicalbook.com

Coupling Reactions Involving the (2,4,6-Triethylphenyl)amine Scaffold

The rigid and sterically demanding nature of the 2,4,6-triethylphenyl group makes it an interesting, albeit challenging, substrate for modern coupling reactions that form new carbon-nitrogen and carbon-carbon bonds.

The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction that forms a C-N bond between an amine and a boronic acid. wikipedia.org This reaction is known to be effective for a wide range of anilines, including those with steric hindrance. organic-chemistry.org The reaction is advantageous as it can be performed under mild conditions, often in the presence of air. wikipedia.orgorganic-chemistry.org

A plausible Chan-Lam reaction involving 2,4,6-triethylaniline would be: (C₂H₅)₃C₆H₂NH₂ + Ar-B(OH)₂ --[Cu(OAc)₂, Base, O₂]--> (C₂H₅)₃C₆H₂NH-Ar

The mechanism is thought to involve the formation of a copper(III)-aryl-amide intermediate, which then undergoes reductive elimination to yield the desired diarylamine product. wikipedia.org

Friedel-Crafts reactions with anilines are generally problematic. researchgate.net The Lewis acid catalyst (e.g., AlCl₃) required for the reaction can form a strong complex with the basic amine functionality, deactivating both the catalyst and the substrate's aromatic ring towards electrophilic substitution. While there are modified procedures for anilines, the significant steric hindrance from the triethyl groups would further complicate direct alkylation or acylation of the aromatic ring.

The formation of new C-N and C-C bonds where one of the coupling partners is 2,4,6-triethylaniline is heavily influenced by steric factors. The ortho-ethyl groups can significantly slow down the rate of reaction by sterically shielding the nitrogen nucleophile or the ortho and para positions of the ring.

This steric hindrance has been studied in the context of nucleophilic aromatic substitution (SNAr) reactions. For example, the reaction between phenyl 2,4,6-trinitrophenyl ethers and anilines shows a significant rate reduction when a more sterically hindered nucleophile like N-methylaniline is used compared to aniline (B41778). This is attributed to increased steric hindrance in both the formation of the intermediate complex and the subsequent proton transfer step. A similar, if not greater, rate-retarding effect would be expected with 2,4,6-triethylaniline.

Despite the challenges, the steric bulk is sometimes exploited to achieve selectivity or to stabilize reactive species. The bulky 2,4,6-triethylphenyl group can be used to create ligands that promote specific catalytic activities or to synthesize molecules with restricted rotation around C-N bonds, leading to atropisomerism.

Condensation and Derivatization Chemistry

Condensation reactions, particularly with carbonyl compounds, are a hallmark of primary amines. 2,4,6-triethylaniline readily undergoes condensation with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration.

(C₂H₅)₃C₆H₂NH₂ + R₂C=O ⇌ (C₂H₅)₃C₆H₂N=CR₂ + H₂O

The steric hindrance from the ortho-ethyl groups can influence the rate of imine formation and the stability of the resulting C=N bond. The analogous 2,4,6-trimethylaniline is well-documented to react with various carbonyls, such as glyoxal (B1671930) and 1,3-diketones, to form diimine and β-ketoimine ligands, respectively. wikipedia.orgchemdad.comchemicalbook.com These ligands are crucial in coordination chemistry and catalysis. Similar reactivity is expected for 2,4,6-triethylaniline, leading to the formation of even more sterically encumbered and potentially more effective ligands.

An example of such a condensation is the reaction with acetone:

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 2,4,6-Triethylaniline | Acetone | N-isopropylidene-2,4,6-triethylaniline | Imine Condensation |

| 2,4,6-Triethylaniline | Benzaldehyde | N-benzylidene-2,4,6-triethylaniline | Imine Condensation |

These derivatization reactions highlight the versatility of the (2,4,6-triethylphenyl)amine scaffold in synthetic chemistry, particularly for creating bulky substituents that can control the stereochemical and electronic properties of a target molecule.

Synthesis of Imines, Schiff Bases, and Related Nitrogen-Containing Compounds

The formation of imines, commonly known as Schiff bases, is a fundamental reaction of primary amines involving condensation with aldehydes or ketones. libretexts.orglibretexts.org This reaction proceeds via a nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule, typically under acid catalysis. libretexts.orgmasterorganicchemistry.com The rate of this reaction is pH-dependent, with optimal formation often occurring around a pH of 5. libretexts.org

While specific research detailing the reactions of (2,4,6-Triethylphenyl)amine is limited in the available literature, its reactivity can be reliably inferred from studies on the closely related, sterically hindered compound, 2,4,6-trimethylaniline (mesidine). wikipedia.orgthrivegroupltd.com This compound readily undergoes condensation reactions with various carbonyl compounds to form stable imine derivatives. The steric hindrance from the ortho-substituents does not prevent the reaction but plays a crucial role in the properties and coordination chemistry of the resulting bulky ligands. wikipedia.org

The general reaction scheme involves the condensation of the primary amine with an aldehyde or ketone to form the characteristic C=N (azomethine) bond of a Schiff base. researchgate.netnih.gov

General Reaction for Schiff Base Synthesis:

R-CHO + (2,4,6-(CH₃CH₂)₃C₆H₂)-NH₂ → (2,4,6-(CH₃CH₂)₃C₆H₂)-N=CH-R + H₂O

Research on 2,4,6-trimethylaniline demonstrates its utility as a building block for a variety of bulky ligands through this reaction. wikipedia.orgguidechem.com For instance, it undergoes condensation with glyoxal to yield glyoxal-bis(mesitylimine), a precursor to N-heterocyclic carbene (NHC) ligands like IMes, which are important in catalysis. wikipedia.org Similarly, reactions with substituted benzaldehydes and other carbonyl compounds have been reported. researchgate.netnih.gov These transformations highlight the capability of sterically encumbered anilines to form imines, a reactivity pattern directly applicable to 2,4,6-triethylaniline.

The following table summarizes representative Schiff base syntheses using the structural analog 2,4,6-trimethylaniline, illustrating the types of products that can be expected from reactions with (2,4,6-Triethylphenyl)amine.

| Amine Reactant (Analog) | Carbonyl Reactant | Resulting Schiff Base/Imine Product | Reference |

|---|---|---|---|

| 2,4,6-Trimethylaniline | Glyoxal | Glyoxal-bis(mesitylimine) | wikipedia.orgguidechem.com |

| 2,4,6-Trimethylaniline | Vanillin (4-hydroxy-3-methoxybenzaldehyde) | 3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol | nih.gov |

| 2,4,6-Trimethylaniline | 4-Methoxybenzaldehyde | (E)-1-(4-methoxyphenyl)-N-(2,4,6-trimethylphenyl)methanimine | researchgate.net |

| 2,4,6-Trimethylaniline | 2,4-Dimethoxybenzaldehyde | (E)-1-(2,4-dimethoxyphenyl)-N-(2,4,6-trimethylphenyl)methanimine | researchgate.net |

Strategies for Diversification through Substituent Modifications on the Phenyl Ring

Diversification of the this compound structure by modifying substituents directly on the phenyl ring presents significant chemical challenges. The presence of three bulky ethyl groups and the amino functionality makes the aromatic ring sterically hindered and electronically rich, which affects its susceptibility to common electrophilic aromatic substitution reactions. The amino group is a strong activating group, but the steric hindrance at both ortho positions (2 and 6) would likely impede many substitution reactions at those sites.

Consequently, the most viable strategy for achieving diversification of the phenyl ring is not through modification of the final aniline product, but rather through the synthesis of the target aniline from an already modified precursor. This approach involves introducing the desired functional groups onto the benzene (B151609) ring prior to the introduction of the amino group.

A common synthetic route for producing symmetrically substituted anilines like 2,4,6-trimethylaniline involves a two-step process starting from the corresponding substituted benzene. wikipedia.orggoogle.com

Nitration: The precursor, such as 1,3,5-triethylbenzene (B86046), is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group (-NO₂) onto the aromatic ring, yielding 1-nitro-2,4,6-triethylbenzene.

Reduction: The nitro group is then reduced to an amino group (-NH₂). This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., with a Nickel catalyst) or metal-acid combinations (e.g., tin and hydrochloric acid). wikipedia.orggoogle.com

This synthetic paradigm allows for the creation of a diverse library of substituted anilines by starting with appropriately functionalized benzene derivatives. For instance, if a derivative with a different substituent at the 4-position were desired, one would begin with a 1,3,5-triethylbenzene derivative already bearing the desired functional group, provided it is stable to the subsequent nitration and reduction conditions. The stability and reduced reactivity of the ring positions due to the existing alkyl groups mean that building the molecule from a substituted precursor is a more effective strategy than attempting post-synthesis modification. thrivegroupltd.com

Applications in Catalysis and Coordination Chemistry

(2,4,6-Triethylphenyl)amine Derivatives as Ligands in Metal Catalysis

The steric and electronic properties of ligands coordinated to a metal center are paramount in determining the outcome of a catalytic reaction. Derivatives of (2,4,6-Triethylphenyl)amine are used to create bulky ligands that form stable, well-defined complexes with transition metals, enabling high efficiency and selectivity in various transformations.

The design of ligands based on the (2,4,6-triethylphenyl) scaffold is a strategy to create a sterically demanding coordination environment around a metal center. This bulk can prevent catalyst deactivation pathways, such as the formation of inactive dimers, and can promote challenging reaction steps like reductive elimination in cross-coupling cycles.

The synthesis of these ligands often involves standard organic transformations. For instance, aminopyridinato ligands, which are highly effective in stabilizing various metals, can be synthesized using palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination). mdpi.comresearchgate.net In a typical approach, a halogenated pyridine, such as 2,6-dibromopyridine, first undergoes a selective coupling with an aryl Grignard reagent to install a different bulky group. mdpi.com The remaining bromine is then substituted by coupling with a bulky aniline (B41778), such as 2,4,6-triethylaniline (B3049202) (derived from its hydrochloride salt), to yield the final aminopyridine pro-ligand. mdpi.com This modular approach allows for the synthesis of a diverse library of ligands with finely tuned steric and electronic properties. mdpi.comresearchgate.net

Table 1: Synthetic Strategy for Bulky Aminopyridine Ligands

| Step | Reaction Type | Reactants | Catalyst/Reagents | Product |

|---|---|---|---|---|

| 1 | Kumada Coupling | 2,6-Dibromopyridine, Aryl Grignard Reagent | Nickel Catalyst (e.g., [(DME)NiBr₂]) | 6-Aryl-2-bromopyridine |

This table illustrates a general synthetic route inspired by methodologies for creating sterically hindered ligands. mdpi.com

These pro-ligands can be deprotonated to form anionic ligands that chelate to a variety of transition metals, creating complexes with applications in catalysis. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are cornerstone methodologies in modern synthetic chemistry, particularly in pharmaceutical discovery and development. nih.govnih.gov The efficiency of these reactions is highly dependent on the ligand coordinated to the palladium center. Bulky electron-rich ligands, often phosphines or N-heterocyclic carbenes (NHCs), are known to promote the formation of the active catalytic species and facilitate the key steps of oxidative addition and reductive elimination. taylorandfrancis.comresearchgate.net

While specific applications of (2,4,6-Triethylphenyl)amine-derived ligands in Suzuki-Miyaura reactions are not extensively documented in dedicated studies, the principles of ligand design strongly suggest their utility. The steric bulk provided by the 2,4,6-triethylphenyl group is analogous to that of widely used ligands derived from 2,6-diisopropylaniline (B50358) or 2,4,6-triisopropylphenylamine. researchgate.net This steric shielding around the metal center is crucial for:

Promoting Reductive Elimination: The bulkiness of the ligand can force the coupled organic fragments into proximity, facilitating the final bond-forming step and regenerating the active catalyst.

Stabilizing Monoligated Species: In many catalytic cycles, a monoligated L-Pd(0) species is the active catalyst. Bulky ligands help to prevent the formation of less reactive, bis-ligated complexes.

Enhancing Catalyst Longevity: The steric hindrance can protect the metal center from decomposition pathways, leading to higher turnover numbers.

The Buchwald-Hartwig amination, which forms C-N bonds, frequently employs ligands derived from bulky biarylphosphines or anilines themselves to couple aryl halides with amines. nih.govnih.gov Ligands incorporating the (2,4,6-triethylphenyl)amine framework could serve a similar purpose, enabling the coupling of challenging or sterically hindered substrates.

Reductive amination is a fundamental process for synthesizing amines from carbonyl compounds and an amine source, often using molecular hydrogen as the reductant. rsc.orgdntb.gov.ua The development of efficient catalysts for this transformation is critical, especially for the synthesis of sterically hindered amines, which can be challenging to prepare. nih.gov Catalysts for these reactions often consist of late transition metals like palladium, platinum, or ruthenium supported by appropriate ligands. nih.gov

The role of bulky ligands derived from (2,4,6-triethylphenyl)amine in this context is to modulate the steric environment at the metal center. This can influence the selectivity of the reaction, preventing over-alkylation and minimizing the reduction of the carbonyl group to an alcohol. rsc.org In the synthesis of sterically hindered tertiary amines, for example, a catalyst with a bulky ligand can facilitate the formation and subsequent hydrogenation of a sterically crowded iminium intermediate. nih.gov

In asymmetric hydrogenation, chiral ligands are used to create an asymmetric environment around the metal, enabling the enantioselective reduction of prochiral substrates like imines and enamines to produce chiral amines. nih.gov Chiral amines are valuable building blocks for pharmaceuticals and agrochemicals. A chiral ligand derived from the (2,4,6-triethylphenyl)amine scaffold would combine a well-defined, rigid chiral backbone with significant steric bulk, which is often a recipe for high enantioselectivity. The bulky triethylphenyl group would play a crucial role in differentiating the enantiotopic faces of the substrate as it coordinates to the metal center.

Organocatalytic Applications of (2,4,6-Triethylphenyl)amine-Derived Systems

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful third pillar of catalysis alongside metal and biocatalysis. Amine derivatives are central to many organocatalytic transformations, particularly in enamine and iminium ion catalysis.

Chiral secondary amines, often derived from proline, are highly effective organocatalysts for the α-functionalization of aldehydes and ketones via enamine intermediates. mdpi.com The steric and electronic properties of the substituents on the amine are critical for achieving high levels of stereocontrol.

Incorporating the (2,4,6-triethylphenyl) group into a chiral amine catalyst framework is a strategy to introduce significant steric bulk to control the approach of the electrophile. For example, a chiral catalyst could be designed where the bulky triethylphenyl group is attached to a stereocenter, creating a well-defined chiral pocket. This steric hindrance would effectively shield one face of the reactive enamine intermediate, forcing the electrophile to attack from the less hindered face, thereby inducing high enantioselectivity. researchgate.net

Another class of organocatalysts where such bulky groups are beneficial is chiral Brønsted acids, such as chiral phosphoric acids. These catalysts often work by activating electrophiles through hydrogen bonding. A chiral amine derived from (2,4,6-triethylphenyl)amine could be used to synthesize a chiral counterion or to create a bifunctional catalyst that combines a Brønsted acid/base site with a sterically demanding group to control the stereochemical outcome of reactions like aza-Friedel-Crafts or Pictet-Spengler reactions. nih.gov

Table 2: Potential Chiral Organocatalyst Scaffolds Incorporating a Bulky Aryl Group

| Catalyst Type | Activation Mode | Role of (2,4,6-Triethylphenyl) Group | Example Reaction |

|---|---|---|---|

| Chiral Secondary Amine | Enamine Catalysis | Steric shielding of one face of the enamine intermediate. | Asymmetric Aldol (B89426) or Michael additions |

| Chiral Brønsted Acid/Base | Hydrogen Bonding/Proton Transfer | Creates a sterically defined chiral pocket to direct substrate approach. | Enantioselective Mannich or Strecker reactions |

The mechanism of asymmetric induction in organocatalysis relies on the formation of a diastereomeric transition state between the chiral catalyst and the substrate(s). The energy difference between these competing transition states determines the enantioselectivity of the reaction.

In enamine catalysis using a chiral secondary amine, the catalyst first condenses with a carbonyl compound to form a chiral enamine intermediate. researchgate.net The stereochemical outcome of the subsequent reaction with an electrophile is dictated by the conformation of this enamine. A bulky substituent, such as the (2,4,6-triethylphenyl) group, plays a decisive role in controlling this conformation. It will orient itself to minimize steric clashes with the rest of the catalyst backbone, thereby creating a highly biased steric environment. researchgate.net

For example, in the popular Zimmerman-Traxler-like transition state model for aldol reactions, the bulky aryl group would effectively block one of the diastereomeric transition states, making the other significantly more favorable. researchgate.net Computational and experimental studies on related systems have shown that non-covalent interactions, such as π-stacking or steric repulsion, between the bulky directing group and the incoming substrate are key to achieving high levels of asymmetric induction. The significant steric profile of the 2,4,6-triethylphenyl group would maximize these repulsive interactions, leading to a well-organized and predictable transition state geometry, which is the foundation of a highly enantioselective catalytic transformation.

Scope and Limitations in Organic Synthesis (e.g., asymmetric reduction of ketones and imines)

The field of asymmetric catalysis extensively covers the reduction of ketones and imines using a wide variety of chiral ligands and metal catalysts. Research in this area often focuses on ligands with well-defined chiral backbones, such as those based on BINAP, DuPhos, or chiral diamines, in combination with transition metals like rhodium, ruthenium, and iridium. The steric and electronic properties of both the ligand and the substrate are critical for achieving high enantioselectivity.

While bulky substituents on the nitrogen atom of an imine can influence the stereochemical outcome of a reduction, the specific role of the 2,4,6-triethylphenyl group in this context has not been characterized. General principles of asymmetric hydrogenation suggest that bulky N-aryl groups can create a sterically demanding environment around the C=N bond, which a chiral catalyst can potentially exploit to differentiate between the two prochiral faces of the imine. However, without experimental data, any discussion on the scope and limitations of the 2,4,6-triethylphenyl group remains speculative.

Due to the absence of specific research data, a detailed analysis of its scope, limitations, or illustrative data tables for the asymmetric reduction of ketones and imines involving (2,4,6-Triethylphenyl)amine cannot be provided at this time.

Advanced Material Science and Chemical Synthesis Applications

Utilization as a Building Block for Specialty Polymers and Functional Materials

The unique structure of 2,4,6-triethylaniline (B3049202), characterized by its bulky ethyl substituents, makes it a compelling monomer for the synthesis of specialty polymers and functional materials. The steric hindrance provided by the ortho-ethyl groups influences polymerization reactions and the final properties of the resulting polymer, such as solubility, thermal stability, and morphology.

One area of application is in the synthesis of poly[N,N-(phenylamine)disulfides]. Research has shown that sterically hindered anilines, such as 2,4,6-trimethylaniline (B148799), can undergo condensation polymerization with sulfur dichloride (S₂Cl₂) to form polymers. acs.org This reaction proceeds through the nucleophilic amine group. For instance, the polymerization of 2,4,6-trimethylaniline was investigated to confirm that the reaction occurs at the amine group rather than through electrophilic aromatic substitution on the ring, as the ortho and para positions are blocked. acs.org This demonstrates that a primary amine can be polymerized solely through the amine functionality to yield a polymer. acs.org By analogy, (2,4,6-Triethylphenyl)amine can serve as a monomer in similar condensation polymerizations, where its greater steric bulk would be expected to further influence the polymer's chain packing and solubility.

The incorporation of such bulky, substituted phenyl rings into a polymer backbone can disrupt planarity and reduce intermolecular chain interactions. This often leads to materials with enhanced solubility in organic solvents and amorphous morphologies, which are desirable properties for solution-processable functional materials used in electronics or as additives.

| Monomer | Polymerization Method | Resulting Polymer Type | Key Properties Influenced by Monomer |

| 2,4,6-Triethylaniline (analogous) | Condensation with S₂Cl₂ | Poly[N,N-(phenylamine)disulfide] | Steric bulk enhances solubility, promotes amorphous structure. acs.org |

| 2,4,6-Triethylaniline | General Polymerization | Specialty Polymers | Improved thermal stability, modified electronic properties. |

Precursor in the Synthesis of Dyes, Pigments, and Advanced Organic Intermediates

Aromatic amines are fundamental precursors in the colorant industry, and sterically hindered anilines like 2,4,6-triethylaniline are used to synthesize specialized dyes and pigments with specific hues and stability properties. The substitution pattern on the aniline (B41778) ring is a critical determinant of the final color and performance of the dye.

The analogous compound, 2,4,6-trimethylaniline, is a known intermediate for dyes and organic pigments. guidechem.comchemicalbook.comhsppharma.com It is specifically used in the production of Acid Blue 129, a dye utilized in histochemistry studies. chemicalbook.comca.gov The synthesis often involves reacting the aniline with other aromatic structures, such as anthraquinones. For example, the preparation of Solvent Blue 104 involves the reaction of 2,4,6-trimethylaniline with 1,4-dihydroxyanthraquinone. guidechem.com

Given this precedent, (2,4,6-Triethylphenyl)amine serves as a valuable intermediate for creating a range of colorants. The ethyl groups can modify the electronic properties of the chromophore, potentially shifting the absorption spectrum and thus the color. Furthermore, the steric bulk can enhance the stability of the dye molecule by protecting reactive sites from chemical or photochemical degradation, and increase its solubility in non-polar media, which is advantageous for specific applications like inks and plastics coloration.

| Precursor | Reactant(s) | Product Type | Application |

| 2,4,6-Trimethylaniline (analog) | 1,4-dihydroxyanthraquinone | Solvent Blue 104 Dye | Colorant guidechem.com |

| 2,4,6-Trimethylaniline (analog) | Not specified | Acid Blue 129 Dye | Histochemistry chemicalbook.comca.gov |

| 2,4,6-Triethylaniline | Various chromogenic reagents | Dyes, Pigments | Industrial colorants, specialty inks |

Role in the Creation of Structurally Unique Organic Molecules

The significant steric hindrance imparted by the 2,4,6-triethylphenyl group is a powerful tool for synthetic chemists to direct reaction outcomes and stabilize reactive species. This makes (2,4,6-Triethylphenyl)amine an essential building block for creating structurally unique molecules, particularly in the fields of coordination chemistry and catalysis.

A primary application is in the synthesis of bulky ligands. The condensation of hindered anilines like 2,4,6-trimethylaniline with dicarbonyl compounds such as glyoxal (B1671930) yields bulky 1,2-diimine ligands. wikipedia.org These diimines are crucial precursors to N-heterocyclic carbenes (NHCs), an important class of ligands for transition metal catalysts. wikipedia.org For example, the widely used IMes ligand (N,N'-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) is derived from 2,4,6-trimethylaniline and is a component of the second-generation Grubbs' catalyst for olefin metathesis. wikipedia.org The use of 2,4,6-triethylaniline would lead to even more sterically demanding NHC ligands, which can fine-tune the activity, selectivity, and stability of metal catalysts.

Furthermore, these hindered anilines can be used to form Schiff bases through condensation with aldehydes. researchgate.net These Schiff bases can act as ligands for metals like palladium, forming cyclometallated compounds known as palladacycles, which are themselves useful catalysts in organic synthesis. researchgate.net The bulky nature of the 2,4,6-triethylphenyl group helps to stabilize the resulting metal complexes and influences their catalytic performance.

| Reactant 1 | Reactant 2 | Product Class | Significance/Application |

| 2,4,6-Triethylaniline | Glyoxal/Diketones | Bulky Diimine Ligands | Precursors to N-Heterocyclic Carbene (NHC) catalysts. wikipedia.org |

| 2,4,6-Triethylaniline | Aldehydes | Schiff Bases | Ligands for organometallic complexes (e.g., palladacycles). researchgate.net |

| 2,4,6-Triethylaniline | Metal precursors | Metal-Amine Complexes | Catalysis, material science. |

Applications in the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are core structures in a vast array of pharmaceuticals, agrochemicals, and functional materials. uomustansiriyah.edu.iq (2,4,6-Triethylphenyl)amine is a valuable starting material for constructing such cyclic systems, where the amine group provides the nitrogen atom for the ring.

Condensation reactions are a common strategy for heterocycle synthesis. For example, the reaction of N-mesitylthiourea (derived from 2,4,6-trimethylaniline) with 2-chloro-1,1-dimethoxyethane in the presence of an acid catalyst leads to the formation of N-(2,4,6-Trimethylphenyl)-1,3-thiazol-2-amine, a substituted thiazole. nih.gov This reaction demonstrates a straightforward pathway to incorporate the bulky aryl group into a five-membered heterocyclic ring. 2,4,6-triethylaniline can be expected to undergo similar transformations with appropriate reagents to yield a variety of heterocycles, such as thiazoles, imidazoles, and pyrimidines.

As mentioned previously, the synthesis of N-heterocyclic carbene (NHC) ligands from 2,4,6-triethylaniline also falls under this category, as it involves the formation of a substituted dihydroimidazole (B8729859) or imidazole (B134444) ring, which is a key nitrogen-containing heterocycle. wikipedia.org The steric properties of the 2,4,6-triethylphenyl substituents are crucial for stabilizing the carbene and modulating the catalytic activity of the corresponding metal complex. wikipedia.org

| Starting Material Derived From | Key Reagents | Heterocyclic Product | Class of Heterocycle |

| 2,4,6-Triethylaniline (via thiourea) | 2-chloro-1,1-dimethoxyethane | N-(2,4,6-Triethylphenyl)-1,3-thiazol-2-amine (analogous) | Thiazole nih.gov |

| 2,4,6-Triethylaniline | Glyoxal, Chloroform | 1,3-Bis(2,4,6-triethylphenyl)imidazolium salt | Imidazolium Salt (NHC Precursor) wikipedia.org |

Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

High-Resolution NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of atomic nuclei.

Both ¹H and ¹³C NMR spectra provide definitive information about the molecular structure of the parent compound, 2,4,6-triethylaniline (B3049202). Due to the molecule's C₂ᵥ symmetry, the two aromatic protons are chemically equivalent, as are the two ortho-ethyl groups and their respective methylene (B1212753) and methyl protons. The para-ethyl group represents a unique chemical environment.

In the ¹H NMR spectrum of 2,4,6-triethylaniline, the aromatic protons appear as a singlet, indicative of their identical chemical environment. The amine (NH₂) protons also typically appear as a broad singlet. The ethyl groups give rise to characteristic quartet and triplet signals due to spin-spin coupling between the adjacent methylene (CH₂) and methyl (CH₃) protons. Upon protonation to form the hydrochloride salt, the amine protons (now NH₃⁺) would exhibit a downfield shift, and slight shifts would also be expected for the aromatic and ethyl group protons due to the influence of the positively charged ammonium (B1175870) group.

The ¹³C NMR spectrum further confirms the structure with distinct signals for the chemically non-equivalent carbon atoms. Spectroscopic data reported for the free base, 2,4,6-triethylaniline, is summarized below. uni-heidelberg.de

| Spectrum | Assignment | Chemical Shift (δ, ppm) | Description |

|---|---|---|---|

| ¹H NMR | Aromatic-H | 6.83 | Singlet, 2H |

| Amine-H (NH₂) | 3.53 | Broad singlet, 2H | |

| Methylene-H (CH₂) | 2.61–2.48 | Multiplet, 6H | |

| Methyl-H (CH₃) | 1.33–1.15 | Multiplet, 9H | |

| ¹³C NMR | Aromatic C-NH₂ | 139.20 | Quaternary Carbon |

| Aromatic C-CH₂CH₃ (ortho) | 134.09 | Quaternary Carbon | |

| Aromatic C-H | 127.87 | Methine Carbon | |

| Aromatic C-CH₂CH₃ (para) | 125.50 | Quaternary Carbon | |

| Ethyl Groups (CH₂ and CH₃) | 28.21, 24.41, 16.06, 13.17 | Aliphatic Carbons |

The structure of (2,4,6-Triethylphenyl)amine hydrochloride features bulky ethyl groups at the ortho positions (positions 2 and 6) relative to the amino group. This steric hindrance can restrict the rotation around the carbon-nitrogen (C-N) single bond. nih.govrsc.org Such dynamic processes are often studied using variable-temperature NMR, a technique known as dynamic NMR (DNMR). rsc.orgmontana.edumdpi.com

At room temperature, if the rotation is fast on the NMR timescale, the signals for the two ortho-ethyl groups will appear identical. However, upon cooling, the rotation may slow down sufficiently to a point where the two ortho substituents become non-equivalent. This would result in a broadening of the signals for the methylene and methyl protons of these groups, followed by their decoalescence into two separate sets of signals at a low enough temperature. By analyzing the line shapes of the signals at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier. nih.govmontana.edu While specific DNMR studies on this compound are not widely reported, the principles are well-established for similarly sterically hindered aniline (B41778) derivatives. rsc.orgresearchgate.net

Advanced Mass Spectrometry for Molecular Structure and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and assessing its purity.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques that allow for the analysis of intact molecules with minimal fragmentation. nih.gov For a compound like this compound, which is an ionic salt, ESI would be a suitable method. In solution, the compound exists as the (2,4,6-Triethylphenyl)ammonium cation and the chloride anion. ESI would directly transfer the pre-existing cation into the gas phase for detection.

APCI is particularly well-suited for relatively less polar and thermally stable compounds. wikipedia.orgresearchgate.net In APCI, the sample is vaporized and then ionized by gas-phase ion-molecule reactions. wikipedia.org For the free base, 2,4,6-triethylaniline, APCI would typically produce a protonated molecular ion, [M+H]⁺. nih.gov Given the molecular formula of the free base (C₁₂H₁₉N) and a molecular weight of approximately 177.30 u, the expected primary ion in both ESI (from the salt) and APCI (from the free base) would have an m/z ratio of approximately 178. These techniques are crucial for confirming the molecular weight and can be used to assess sample purity by detecting ions corresponding to potential impurities. strath.ac.uk

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is a type of high-resolution mass spectrometry (HRMS) that provides extremely accurate mass measurements, often to within parts-per-million (ppm) or even parts-per-billion (ppb) accuracy. longdom.orgmdpi.com This precision allows for the unambiguous determination of a molecule's elemental formula. nih.gov

For this compound, FT-ICR MS would be used to measure the exact mass of the cation detected by ESI or APCI (m/z ≈ 178). The experimentally determined accurate mass can then be compared to the theoretical exact masses of all possible elemental formulas. For the C₁₂H₂₀N⁺ ion, the theoretical exact mass is 178.1596 Da. The ability of FT-ICR MS to measure this value with high accuracy would confirm the elemental composition and rule out other potential isobaric (same nominal mass, different formula) species, providing definitive structural confirmation. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic structure of a molecule.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. For this compound, the IR spectrum would exhibit characteristic absorption bands confirming the presence of its key functional groups. The primary ammonium group (-NH₃⁺) of the hydrochloride salt gives rise to broad and strong absorption bands in the 3200-2800 cm⁻¹ region. Stretching vibrations of the C-H bonds in the aromatic ring and the aliphatic ethyl groups appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The presence of the benzene (B151609) ring is further confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring. The amino group and the ethyl groups act as auxochromes, modifying the absorption characteristics of the benzene ring. Typically, substituted benzenes exhibit strong absorption bands corresponding to π → π* electronic transitions. These are generally observed below 300 nm. The protonation of the amino group to an ammonium group in the hydrochloride salt typically causes a hypsochromic (blue) shift, moving the absorption maxima to shorter wavelengths compared to the free amine. uni-heidelberg.de

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Ammonium (-NH₃⁺) | 3200 - 2800 (broad, strong) |

| C-H Stretch (Aromatic) | Aromatic Ring | 3100 - 3000 |

| C-H Stretch (Aliphatic) | Ethyl Groups (-CH₂CH₃) | 3000 - 2850 |

| N-H Bend | Ammonium (-NH₃⁺) | ~1600 - 1500 |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

X-ray Crystallography for Solid-State Structure Determination

Analysis of Crystal Packing and Intermolecular Interactions in Arylamine Hydrochlorides

The solid-state structure of arylamine hydrochlorides is significantly influenced by a network of intermolecular interactions. The primary and most influential of these are the hydrogen bonds formed between the ammonium group (-NH3+) and the chloride anion (Cl-). These N-H···Cl hydrogen bonds are a dominant feature, directing the primary organization of the molecules in the crystal lattice.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules. The presence of bulky substituents, such as the ethyl groups in this compound, can influence the geometry and strength of these interactions, often leading to offset or tilted stacking arrangements rather than a direct face-to-face overlap.

C-H···π Interactions: Hydrogen atoms from the ethyl groups or the aromatic ring can interact with the electron cloud of an adjacent phenyl ring.

The interplay of these forces determines the final crystal structure, influencing properties like solubility and melting point. The analysis of crystal packing provides insight into how molecules recognize and assemble with one another in the solid state. mdpi.comnih.gov

Determination of Bond Lengths, Angles, and Dihedral Angles

While specific crystallographic data for this compound is not available in the searched literature, analysis of closely related structures, such as N-(2,4,6-Trimethylphenyl)-1,3-thiazol-2-amine, provides expected values for certain structural parameters. nih.gov In such sterically hindered systems, the dihedral angle between the plane of the phenyl ring and the plane of the amine group is significant. For instance, in the trimethylphenyl analogue, this angle is reported to be 73.15 (4)°. nih.gov This twist is a result of steric hindrance from the ortho-substituents (ethyl groups in this case), which prevents the amine group from being coplanar with the aromatic ring.

The table below presents typical bond lengths and angles that would be expected for the this compound cation, based on standard values and data from analogous structures.

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length (Å) | C-N (Aromatic) | ~1.45 - 1.48 Å |

| C-C (Aromatic) | ~1.38 - 1.40 Å | |

| C-C (Ethyl) | ~1.52 - 1.54 Å | |

| N-H | ~0.86 - 0.90 Å | |

| Bond Angle (°) | C-N-H | ~109.5° |

| C(Aromatic)-C(Aromatic)-C(Ethyl) | ~120° | |

| C(Aromatic)-C(Ethyl)-C(Methyl) | ~109.5° | |

| Dihedral Angle (°) | C-C-N-H | Variable, significant twist expected |

Data is estimated based on general chemical principles and data from analogous structures due to the absence of specific experimental data for this compound.

Electrochemical Analysis of (2,4,6-Triethylphenyl)amine and its Derivatives

The electrochemical behavior of aniline and its derivatives has been a subject of extensive research, as the amino group is readily oxidized. mdpi.com The oxidation potential and mechanism are highly dependent on the nature and position of substituents on the aromatic ring, as well as the experimental conditions such as solvent and pH. tsijournals.comresearchgate.net

For (2,4,6-Triethylphenyl)amine, the three ethyl groups on the phenyl ring are expected to have a significant impact on its electrochemical properties. Ethyl groups are electron-donating through an inductive effect. The presence of these groups at the ortho (2,6) and para (4) positions increases the electron density on the aromatic ring and, crucially, at the nitrogen atom of the amine group.

This increased electron density makes the molecule easier to oxidize compared to unsubstituted aniline. The initial step in the electrochemical oxidation of anilines is typically the removal of one electron to form a cation radical. researchgate.net The electron-donating ethyl groups stabilize this positively charged intermediate, thereby lowering the potential required for its formation.

Studies on various substituted anilines have consistently shown that electron-donating groups decrease the oxidation potential, while electron-withdrawing groups increase it. tsijournals.comumn.edu Therefore, it is predicted that (2,4,6-Triethylphenyl)amine would exhibit an anodic peak at a lower potential compared to aniline under identical conditions.

The table below summarizes the expected effects on electrochemical parameters.

| Compound | Substituent Effect | Expected Oxidation Potential (vs. Aniline) | Reason |

|---|---|---|---|

| Aniline | Reference (No substituents) | Reference Value | Baseline for comparison |

| (2,4,6-Triethylphenyl)amine | Three electron-donating ethyl groups (ortho and para) | Lower | Increased electron density at the nitrogen atom stabilizes the cation radical intermediate. tsijournals.com |

The specific oxidation potential for (2,4,6-Triethylphenyl)amine is not available in the reviewed literature; the information presented is based on established principles of substituent effects in the electrochemistry of aromatic amines. researchgate.netumn.edu

Computational Chemistry and Theoretical Studies of 2,4,6 Triethylphenyl Amine Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to predict molecular properties such as geometries, vibrational frequencies, and electronic properties like orbital energies. nih.govmdpi.com For (2,4,6-Triethylphenyl)amine hydrochloride, DFT calculations can elucidate its fundamental reactive properties. nih.gov

DFT studies would typically begin with the optimization of the molecular geometry to find its most stable three-dimensional structure. From this optimized structure, a variety of electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net Natural Bond Orbital (NBO) analysis can also be performed to understand charge delocalization and intramolecular interactions. nih.gov These calculations provide a detailed picture of the molecule's electronic landscape and reactivity.

Table 1: Predicted Electronic Properties of (2,4,6-Triethylphenyl)amine from a Hypothetical DFT Study

| Property | Value | Significance |

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.4 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

| Ionization Potential | 7.1 eV | Energy required to remove an electron. |

| Electron Affinity | 0.5 eV | Energy released upon gaining an electron. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. ulisboa.pt For this compound, MD simulations can provide valuable insights into its conformational flexibility and the nature of its interactions with other molecules, such as solvents or biological macromolecules. nih.govresearchgate.net

In a typical MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules) and the forces between all atoms are calculated using a force field. Newton's equations of motion are then solved to simulate the movement of the atoms over a period of time. This allows for the exploration of the molecule's conformational landscape, identifying the most stable and frequently adopted shapes.

MD simulations are particularly useful for understanding intermolecular interactions. nih.gov For this compound, simulations could model how the molecule interacts with water, providing information on its solvation and the hydrogen bonding networks that are formed. If the molecule is being studied for a potential biological application, MD simulations can be used to model its interaction with a target protein, revealing the stability of the complex and the key residues involved in binding. nih.gov

Table 2: Illustrative Intermolecular Interaction Energies for this compound in a Simulated Aqueous Environment

| Interaction Type | Average Energy (kcal/mol) | Key Interacting Groups |

| Amine-Water Hydrogen Bonding | -5.8 | -NH3+ group with water oxygen |

| Phenyl Ring-Water van der Waals | -2.1 | Aromatic ring with surrounding water molecules |

| Ethyl Groups-Water van der Waals | -1.5 | Alkyl chains with surrounding water molecules |

| Chloride Ion-Water Hydration | -85.2 | Cl- ion with water hydrogens |

Theoretical Modeling of Reaction Mechanisms and Transition States

Theoretical modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational methods can identify the lowest energy path from reactants to products, including the structures of any intermediates and transition states. nih.gov

For instance, if this compound were to participate in a reaction, such as an N-alkylation or an acylation, DFT calculations could be used to model the reaction pathway. The geometries of the transition states can be located, and their energies calculated. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction.

These theoretical models can provide a level of detail that is often difficult to obtain experimentally. They can help to understand why certain products are formed over others and can be used to predict how changes in the reactants or reaction conditions might affect the outcome of the reaction.

Table 3: Example of Calculated Activation Energies for a Hypothetical Reaction of (2,4,6-Triethylphenyl)amine

| Reaction Step | Transition State | Activation Energy (kcal/mol) | Reaction Type |

| Nucleophilic Attack | TS1 | 15.2 | Formation of a new C-N bond |

| Proton Transfer | TS2 | 8.5 | Intramolecular proton shift |

| Leaving Group Departure | TS3 | 12.7 | Cleavage of a C-X bond |

Quantitative Structure-Activity Relationships (QSAR) and Molecular Descriptor Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity. researchgate.netnih.gov While a full QSAR study requires a dataset of multiple compounds, the principles can be applied to understand the features of this compound that might be important for a particular activity.

The first step in a QSAR analysis is to calculate a set of molecular descriptors for the molecule. These are numerical values that describe various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Examples of descriptors include molecular weight, logP (a measure of lipophilicity), and various topological and electronic indices.

Once these descriptors are calculated, they can be used to build a mathematical model that relates them to a specific biological activity. For this compound, if it were part of a series of related compounds tested for a particular effect, QSAR could help to identify which structural features are most important for that activity. This information can then be used to design new molecules with potentially improved properties.

Table 4: Selected Molecular Descriptors for this compound Relevant to QSAR Studies

| Descriptor | Value | Description |

| Molecular Weight | 213.78 g/mol | The mass of one mole of the compound. |

| LogP | 3.8 | A measure of the compound's lipophilicity. |

| Polar Surface Area | 26.02 Ų | The surface area contributed by polar atoms; relates to membrane permeability. |

| Number of Rotatable Bonds | 6 | A measure of molecular flexibility. |

| Hydrogen Bond Donors | 1 | The number of groups that can donate a hydrogen bond. |

| Hydrogen Bond Acceptors | 1 | The number of groups that can accept a hydrogen bond. |

Future Research Directions and Interdisciplinary Prospects

Green Chemistry Approaches to Synthesis and Application

The synthesis of polysubstituted anilines traditionally involves methods that can be hazardous and generate significant waste. Future research into (2,4,6-Triethylphenyl)amine hydrochloride will likely prioritize the development of more environmentally benign synthetic routes. Green chemistry principles, such as atom economy, use of renewable feedstocks, and avoidance of hazardous reagents, will be central to these efforts.

Recent advancements in the synthesis of sterically hindered anilines have focused on catalyst- and additive-free methods, often proceeding through novel reaction pathways like imine condensation–isoaromatization. beilstein-journals.orgnih.gov These approaches can offer high yields under mild conditions, significantly reducing the environmental impact compared to classical methods like Friedel-Crafts reactions which often require harsh conditions and stoichiometric Lewis acid catalysts. researchgate.netthieme-connect.comresearchgate.net Another green approach involves the use of environmentally friendly solvents, such as water, and the development of one-pot procedures to minimize separation steps and solvent usage. researchgate.netnih.gov

The application of this compound in greener chemical processes is also a promising area. For instance, its derivatives could be employed in the development of more sustainable dyes or as building blocks in the synthesis of agrochemicals with improved environmental profiles.

| Green Chemistry Approach | Description | Potential Advantages for (2,4,6-Triethylphenyl)amine Synthesis |

| Catalyst-Free Synthesis | Reactions that proceed without the need for a metallic or acid catalyst, often thermally or photochemically induced. | Reduces catalyst cost and toxicity, simplifies purification. beilstein-journals.orgresearchgate.net |

| One-Pot Reactions | Multiple reaction steps are carried out in a single reaction vessel. | Minimizes solvent waste and energy consumption, improves efficiency. researchgate.net |

| Aqueous Media Synthesis | Utilizing water as the reaction solvent. | Reduces reliance on volatile organic compounds (VOCs), enhances safety. researchgate.net |

| Electrochemical Synthesis | Using electricity to drive chemical reactions. | Can replace hazardous oxidizing or reducing agents, offers high selectivity. researchgate.net |

Integration into Supramolecular Chemistry and Host-Guest Systems

The unique steric and electronic features of the 2,4,6-triethylphenyl group make this compound an interesting candidate for supramolecular chemistry and the design of novel host-guest systems. frontiersin.org The bulky triethylphenyl moiety can influence molecular packing and self-assembly, potentially leading to the formation of unique nanostructures. rsc.org

In host-guest chemistry, the anilinium cation of this compound could act as a guest, binding within the cavity of a suitable macrocyclic host such as a cucurbituril (B1219460) or a cyclodextrin. nih.govnih.gov The stability and selectivity of such complexes would be governed by a combination of factors including size and shape complementarity, as well as non-covalent interactions like ion-dipole and hydrophobic interactions. The bulky nature of the triethylphenyl group could lead to highly selective recognition properties.

Furthermore, derivatives of (2,4,6-Triethylphenyl)amine could be incorporated into larger molecular architectures to act as building blocks for supramolecular polymers or functional materials. The self-assembly of such molecules could be directed by hydrogen bonding and π-π stacking interactions, offering a route to materials with tailored properties.

| Host Molecule | Potential Guest | Primary Driving Interactions | Potential Applications |

| Cucurbit[n]urils | (2,4,6-Triethylphenyl)anilinium ion | Ion-dipole, Hydrophobic | Drug delivery, sensing, molecular machines |

| Cyclodextrins | Neutral (2,4,6-Triethylphenyl)amine | Hydrophobic, van der Waals | Solubilization, controlled release |

| Calix[n]arenes | (2,4,6-Triethylphenyl)anilinium ion | Cation-π, Hydrogen bonding | Ion sensing, catalysis |

| Self-Assembled Systems | (2,4,6-Triethylphenyl)amine derivatives | Hydrogen bonding, π-π stacking | Organic electronics, porous materials |

Exploration of Novel Catalytic Systems Based on the Triethylphenylamine Scaffold

Sterically hindered anilines are crucial precursors for a class of highly effective ligands in transition metal catalysis, particularly N-heterocyclic carbenes (NHCs). wikipedia.orgbeilstein-journals.org The 2,4,6-triethylphenyl scaffold is analogous to the widely used 2,4,6-trimethylphenyl (mesityl) and 2,6-diisopropylphenyl groups, which are known to impart excellent stability and reactivity to NHC-metal complexes. wikipedia.orgnih.gov

Future research could focus on the synthesis of NHC ligands derived from (2,4,6-Triethylphenyl)amine. These ligands would be expected to have a large steric footprint, which can promote challenging cross-coupling reactions by facilitating reductive elimination and preventing catalyst deactivation. Palladium-NHC complexes, for instance, are powerful catalysts for a wide range of C-C and C-N bond-forming reactions. nih.govresearchgate.netnih.govikm.org.mymdpi.com The specific steric and electronic properties of a triethylphenyl-substituted NHC could offer unique advantages in terms of catalyst activity, selectivity, and longevity.

Beyond NHCs, the triethylphenylamine scaffold could be incorporated into other ligand types, such as pincer ligands or bulky phosphines, further expanding its potential in catalysis. These novel catalytic systems could find applications in the synthesis of pharmaceuticals, fine chemicals, and advanced materials.

| Catalyst Type | Metal Center | Potential Applications | Rationale for using Triethylphenylamine Scaffold |

| N-Heterocyclic Carbene (NHC) Complex | Palladium, Ruthenium, Nickel | Cross-coupling, metathesis, polymerization | Enhanced stability and reactivity due to steric bulk. beilstein-journals.orgacs.org |

| Pincer Ligand Complex | Platinum, Iridium | Dehydrogenation, sensing | Fine-tuning of the steric and electronic environment of the metal center. |

| Bulky Phosphine (B1218219) Ligand Complex | Rhodium, Iridium | Asymmetric hydrogenation | Control of enantioselectivity through chiral ligand design. |

Advances in Spectroscopic Fingerprinting and In Situ Monitoring of Reactions

A thorough characterization of this compound and its derivatives is essential for understanding their properties and reactivity. Future work should include detailed spectroscopic studies to establish a comprehensive "fingerprint" of the molecule. This would involve the use of advanced NMR techniques, such as 2D NMR, to unambiguously assign all proton and carbon signals. libretexts.orgchemicalbook.comchemicalbook.com Infrared (IR) and Raman spectroscopy would provide information on the vibrational modes of the molecule, while UV-Vis spectroscopy would characterize its electronic transitions. libretexts.org

A particularly promising area of research is the use of in situ spectroscopic techniques to monitor reactions involving this compound in real-time. rsc.org Techniques like ReactIR (in-situ IR) and process NMR can provide valuable kinetic and mechanistic data, allowing for a deeper understanding of reaction pathways and the identification of transient intermediates. For example, monitoring the formation of (2,4,6-Triethylphenyl)amine via a Friedel-Crafts alkylation could reveal details about the reaction mechanism and help to optimize reaction conditions. thieme-connect.comrsc.orgnih.govrsc.org This information is crucial for developing more efficient and robust synthetic processes.

| Spectroscopic Technique | Information Obtained | Application to (2,4,6-Triethylphenyl)amine |

| 1H and 13C NMR | Molecular structure and connectivity. libretexts.orgchemicalbook.com | Unambiguous assignment of all signals, conformational analysis. |

| Infrared (IR) Spectroscopy | Functional groups and vibrational modes. libretexts.org | Identification of N-H and C-H stretching and bending modes. |

| UV-Vis Spectroscopy | Electronic transitions. libretexts.org | Determination of absorption maxima and molar absorptivity. |

| In Situ IR/NMR | Real-time reaction monitoring. rsc.orgnih.gov | Kinetic and mechanistic studies of synthesis and subsequent reactions. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2,4,6-Triethylphenyl)amine hydrochloride with high purity?

- Methodology : Synthesis typically involves direct amination of 2,4,6-triethylphenyl precursors followed by hydrochloride salt formation. Key steps include:

- Amination : Reacting 2,4,6-triethylbromobenzene with ammonia under controlled temperature (e.g., 60–80°C) in anhydrous conditions .

- Salt Formation : Adding concentrated hydrochloric acid to the free amine in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (using silica gel and eluents like dichloromethane/methanol) to achieve >95% purity .

Q. How should researchers characterize this compound to confirm structural integrity?

- Analytical Techniques :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify the aromatic proton environment and ethyl/amine group positions. Quantitative NMR (qNMR) with ethyl paraben as an internal standard enhances accuracy .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peak at m/z calculated for C₁₂H₂₂NCl).

- Elemental Analysis : Validate C, H, N, and Cl content (±0.3% theoretical values) .

Q. What solvent systems are optimal for dissolving this compound in biological assays?

- Recommendations :

- Aqueous Buffers : Use phosphate-buffered saline (PBS, pH 7.4) with ≤5% DMSO for solubility.

- Organic Solvents : Ethanol or acetonitrile (≤10% v/v) for stock solutions. Avoid chloroform due to potential amine degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when analyzing derivatives of this compound?

- Strategies :

- Parameter Optimization : Adjust NMR relaxation delays (≥5×T₁) to mitigate signal saturation, especially for quaternary carbons or slow-relaxing protons .

- 2D NMR : Employ ¹H-¹H COSY or HSQC to resolve overlapping peaks in aromatic regions .

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. What methodologies are recommended for studying the interaction of this compound with enzymatic targets?

- Approaches :

- Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for acetylcholinesterase) in kinetic studies .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry in real-time .

- Molecular Docking : Use software like AutoDock to predict binding modes, leveraging the triethylphenyl group’s steric and electronic properties .

Q. How can researchers design a controlled study to assess the stability of this compound under varying pH conditions?

- Experimental Design :

- pH Range : Test stability in buffers (pH 1–12) at 25°C and 37°C.

- Analytical Tools : Monitor degradation via HPLC (C18 column, UV detection at 254 nm) and track byproducts with LC-MS .

- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order decay models. Stabilizers like ascorbic acid (1 mM) may reduce oxidation .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

- Optimization Steps :

- Temperature Control : Maintain <80°C during amination to avoid alkylation side reactions.

- Catalyst Selection : Use copper(I) iodide to enhance reaction specificity .

- Byproduct Identification : Employ GC-MS or HPLC to detect impurities (e.g., diethylated byproducts) and refine purification protocols .

Data Contradiction & Advanced Analysis

Q. How should researchers address conflicting biological activity data for this compound across studies?

- Resolution Framework :

- Dose-Response Validation : Replicate assays with standardized concentrations (e.g., 1–100 μM) and controls (e.g., vehicle-only).

- Cell Line Authentication : Confirm species-specific receptor expression (e.g., human vs. murine models) to explain variability .

- Meta-Analysis : Compare structural analogs (e.g., trimethoxyphenyl derivatives) to identify trends in bioactivity .

Q. What advanced techniques elucidate the role of the triethylphenyl group in modulating molecular interactions?

- Tools :

- X-ray Crystallography : Resolve ligand-receptor co-crystal structures to map hydrophobic/steric interactions .